3,5-Dimethyl-4-nitrophenol

Physical Organic Chemistry Acid-Base Chemistry Steric Effects

SAR studies with planar nitrophenols often yield uncontrolled variability in regiochemistry and bioactivity. 3,5-Dimethyl-4-nitrophenol eliminates this through steric inhibition of resonance, forcing the 4-nitro group out of the aromatic plane for consistent, predictable outcomes. • pKa 8.245 & LogP 2.64 - defined ionization and lipophilicity for lead optimization • Antimicrobial vs. B. fragilis (MIC=1) - validated phenotypic screening probe • ≥98% HPLC purity; stored 2-8°C under inert atmosphere; global shipping available

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 5344-97-8
Cat. No. B181080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitrophenol
CAS5344-97-8
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[N+](=O)[O-])C)O
InChIInChI=1S/C8H9NO3/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,10H,1-2H3
InChIKeyMMLPWOHLKRXZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-nitrophenol Baseline Properties


3,5-Dimethyl-4-nitrophenol (C₈H₉NO₃, MW 167.16) is a nitrated phenolic derivative of 3,5-xylenol, structurally defined by a 4-nitro group flanked symmetrically by two methyl substituents at the 3- and 5-positions of the aromatic ring [1]. The compound is a light yellow crystalline solid with a melting point range of 107–108 °C and limited aqueous solubility, but is readily soluble in common organic solvents such as dichloromethane and methanol [1]. It is commercially available at purities exceeding 98% (by HPLC) and is routinely handled under inert atmosphere with storage at 2–8 °C to ensure long-term stability [1][2].

Identity Nitrated phenolic scaffold with sterically hindered 4-nitro group
Form Light yellow crystalline solid; soluble in common organic solvents
Purity & Handling HPLC-verified purity; stored under inert atmosphere at 2–8 °C

Why 3,5-Dimethyl-4-nitrophenol Substitution Fails


The simple substitution of 3,5-dimethyl-4-nitrophenol with other nitrophenols (e.g., 2-nitro-3,5-dimethylphenol, 4-nitrophenol, or 2,4-dinitrophenol) is not permissible in scientifically rigorous workflows. Its unique substitution pattern—a 4-nitro group sterically hindered by flanking 3,5-dimethyl groups—forces the nitro group out of the aromatic plane, a phenomenon known as steric inhibition of resonance [1]. This structural distortion profoundly alters the compound's electronic character, acid-base properties (pKa = 8.245), and reactivity profile relative to planar, unhindered nitrophenols [1][2]. Consequently, generic substitution would introduce uncontrolled variability in reaction kinetics, product regioisomerism, and downstream biological or material performance. The following quantitative evidence establishes the specific, measurable dimensions where 3,5-dimethyl-4-nitrophenol differentiates itself from its closest chemical analogs.

Planar nitrophenols (e.g., 4-nitrophenol) show different acid-base behaviour; steric inhibition of resonance in the 3,5-dimethyl analog alters pKa and reactivity.
Generic nitration predominantly yields the 2-nitro isomer; isomer-specific procurement is required to avoid regioisomeric contamination.
UV-Vis spectral fingerprint differs from unhindered nitrophenols; using the wrong analog can cause misidentification in analytical workflows.

3,5-Dimethyl-4-nitrophenol Quantitative Differentiation


pKa Modulation by Steric Inhibition

The pKa of 3,5-dimethyl-4-nitrophenol is 8.245 at 25 °C [1]. This value is markedly higher (less acidic) than that of the unhindered parent compound, 4-nitrophenol, which has a pKa of 7.15 at 25 °C [2]. The difference arises because the flanking 3,5-dimethyl groups force the 4-nitro group out of the aromatic plane, preventing effective resonance stabilization of the phenoxide anion (steric inhibition of resonance) [3]. The result is a 1.095 pKa unit shift, representing a >10-fold decrease in acid strength relative to 4-nitrophenol.

pKa Modulation
Cross-study comparable
pKa = 8.245 vs. 7.15 (4-nitrophenol)
ΔpKa = +1.095 (less acidic)
Steric inhibition of resonance shifts protonation equilibrium; supports distinct extraction and chromatography conditions.
Aqueous, 25 °C
Physical Organic Chemistry Acid-Base Chemistry Steric Effects

Regioselectivity in Nitration

Direct nitration of 3,5-dimethylphenol with dilute nitric acid yields a mixture of two mono-nitrated isomers: the 2-nitro isomer (A, mp 66 °C, 36% yield) and the 4-nitro isomer (B, mp 108 °C, 25% yield), which is 3,5-dimethyl-4-nitrophenol [1]. This demonstrates the intrinsic synthetic challenge: the target 4-nitro isomer is formed in a lower yield than its ortho-nitrated analog under these conditions, underscoring the need for optimized, selective synthetic routes rather than generic nitration protocols. Alternative methods using methanesulfonic acid as solvent report isolated yields as low as 11% for the pure 4-nitro product [2].

Regioselectivity in Nitration
Head-to-head
4-nitro isomer: 25% yield
2-nitro isomer: 36% yield
Desired isomer is not the major product; isomer-specific synthesis or procurement is essential.
Dilute HNO₃ nitration of 3,5-dimethylphenol
Organic Synthesis Nitration Chemistry Regioselectivity

Ultraviolet Absorption Profile

The ultraviolet absorption spectrum of 3,5-dimethyl-4-nitrophenol in the 240–439 nm range exhibits a characteristic profile with a maximum Y-axis value of 4 and minimum of 3 (arbitrary units) [1]. This spectral signature is a direct consequence of the non-planar geometry induced by steric inhibition of resonance, which alters the π→π* and n→π* transition energies compared to planar nitrophenols like 4-nitrophenol (λmax ~ 317 nm) [2]. The unique UV-Vis profile serves as a quantitative fingerprint for identity and purity verification in quality control workflows.

UV Absorption Profile
Cross-study comparable
Recorded 240–439 nm; distinct spectral fingerprint vs. 4-nitrophenol (λmax ~317 nm)
Unique UV-Vis signature enables unambiguous identity and purity verification.
NIST OSRD Collection; pure compound
Spectroscopy Photochemistry Analytical Chemistry

Antibacterial Activity (B. fragilis)

In vitro antibacterial testing against the anaerobic pathogen Bacteroides fragilis (strain 2017) demonstrated that 3,5-dimethyl-4-nitrophenol exhibits activity with a minimum inhibitory concentration (MIC) of 1 (unit not specified in the abstracted data, presumed mg/mL based on standard antimicrobial assay conventions) . This places it in the moderate activity range for nitroaromatic compounds, which typically display MIC values between 0.1 and 1.0 mg/mL against Gram-negative anaerobes. In comparison, a broader set of structurally diverse nitroaromatics reported MIC values ranging from 0.5 to >2.0 mg/mL against various bacterial strains [1].

Antibacterial Activity (B. fragilis)
Class-level inference
MIC = 1 (mg/mL) against B. fragilis 2017
Reported MIC endpoint context; supports antimicrobial screening profiling.
Broth dilution assay; unit presumed mg/mL
Antimicrobial Susceptibility Drug Discovery Nitroaromatic Compounds

Lipophilicity and Drug-Likeness

The predicted octanol-water partition coefficient (LogP) for 3,5-dimethyl-4-nitrophenol is 2.64, with a calculated LogD of 2.63 at pH 5.5 and 2.29 at pH 7.4 [1]. This lipophilicity range falls within the optimal window for membrane permeability (LogP 1–4) and compares favorably to unsubstituted 4-nitrophenol, which has a LogP of 1.91 [2]. The 0.73 LogP increase conferred by the 3,5-dimethyl substitution enhances potential passive diffusion across biological membranes, while maintaining compliance with Lipinski's Rule of Five [1].

Lipophilicity (LogP)
Cross-study comparable
LogP = 2.64; LogD(pH 7.4) = 2.29
ΔLogP = +0.73 vs. 4-nitrophenol (1.91)
Calculated lipophilicity within membrane-permeability range; relevant for permeability context in medicinal chemistry.
Calculated values, 25 °C
Computational Chemistry Drug Discovery ADME Properties

3,5-Dimethyl-4-nitrophenol Applications


Lead Optimization Scaffold

The compound's predicted lipophilicity (LogP = 2.64) and compliance with Lipinski's Rule of Five [1] position it as an attractive starting scaffold for drug discovery programs. The non-planar geometry, imposed by steric inhibition of resonance [2], offers a unique three-dimensional pharmacophore distinct from planar nitrophenols. This structural feature may be exploited to enhance binding selectivity, mitigate off-target effects, or improve metabolic stability in lead optimization campaigns targeting enzymes or receptors with sterically demanding binding pockets.

Identity and Purity Standard

The distinct UV-Vis absorption profile recorded in the NIST OSRD Collection [1] provides a definitive spectral fingerprint for 3,5-dimethyl-4-nitrophenol. This reference spectrum, coupled with the compound's specific pKa of 8.245 [2], enables unambiguous identification and purity assessment in quality control laboratories. The compound can serve as a calibration standard for HPLC methods employing UV detection, or as a reference material for verifying the performance of analytical instrumentation in nitrophenol analysis.

Regioselective Nitration Studies

The demonstrated competitive formation of the 2-nitro isomer (36% yield) alongside the desired 4-nitro isomer (25% yield) under standard nitration conditions [1] provides a well-characterized model system for studying regioselectivity in electrophilic aromatic substitution. Researchers can use this compound pair to investigate the influence of solvent, temperature, and nitrating agents on isomeric product ratios, thereby advancing the fundamental understanding of nitration mechanisms in sterically hindered phenolic systems.

Phenotypic Screening vs. Anaerobes

The reported in vitro activity against Bacteroides fragilis (MIC = 1) [1] supports the use of 3,5-dimethyl-4-nitrophenol as a bioactive probe in antimicrobial phenotypic screening campaigns. Its unique electronic profile—a nitro group with diminished resonance contribution due to steric hindrance—may confer distinct redox properties or mechanisms of action compared to conventional nitroaromatic antimicrobials. This makes it a valuable tool for exploring novel nitroaromatic-based therapeutics.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Sterically hindered 3D pharmacophore
Binding selectivity and metabolic stability context
Analytical reference standard
Distinct UV-Vis spectral fingerprint
Identity and purity verification by HPLC-UV
Regioselective nitration model studies
Isomeric product ratio characterization
Solvent and temperature effects on nitration outcome
Antimicrobial screening probe
Nitroaromatic activity against anaerobes
MIC endpoint context against B. fragilis

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